

Application Notes and Protocols for Bioremediation of Calcium Chromate Contaminated Soil

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Compound of Interest

Compound Name: Calcium chromate

CAS No.: 13765-19-0

Cat. No.: B077219

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Introduction

Calcium chromate (CaCrO_4) is a sparingly soluble hexavalent chromium [Cr(VI)] compound, posing a significant and persistent environmental threat due to the high toxicity and carcinogenicity of Cr(VI). Bioremediation presents an eco-friendly and cost-effective approach for the detoxification of Cr(VI)-contaminated sites. This document provides detailed application notes and protocols for researchers, scientists, and environmental professionals on strategies to remediate **calcium chromate** contaminated soil. The central challenge in the bioremediation of **calcium chromate** is its low solubility, which limits the bioavailability of Cr(VI) to microorganisms. The strategies outlined below focus on enhancing the bioavailability of chromate and its subsequent microbial reduction to the less toxic and less mobile trivalent chromium [Cr(III)].

Principle of the Method

The core principle of this bioremediation strategy involves a two-pronged approach:

- Solubilization of **Calcium Chromate**: Increasing the concentration of bioavailable chromate ions in the soil solution. This can be achieved through the action of native or introduced microorganisms that produce chelating agents, such as siderophores and organic acids, or through the application of biocompatible chemical chelators.
- Microbial Reduction of Hexavalent Chromium: Utilizing chromium-reducing bacteria (CRB) to transform the solubilized toxic Cr(VI) into the more stable and less toxic Cr(III). These bacteria use Cr(VI) as a terminal electron acceptor in their respiratory chain, a process often facilitated by chromate reductase enzymes.

Data Presentation

Table 1: Solubility of Calcium Chromate under Different pH Conditions



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Table 2: Efficiency of Cr(VI) Reduction by Various Bacterial Strains



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Experimental Protocols

Protocol 1: Isolation and Characterization of Indigenous Chromium-Reducing Bacteria

This protocol details the steps for isolating and characterizing chromium-reducing bacteria from **calcium chromate** contaminated soil.

1.1. Materials

- Sterile sample collection bags and tools
- Phosphate-buffered saline (PBS), pH 7.4
- Luria-Bertani (LB) agar and broth
- Potassium chromate (K_2CrO_4) stock solution (1000 mg/L, sterile filtered)
- Enrichment medium (e.g., Tryptic Soy Broth)
- 1,5-Diphenylcarbazide (DPC) reagent
- Microcentrifuge and tubes
- Spectrophotometer
- Incubator and shaking incubator

- Microscope and slides
- Gram staining kit
- Biochemical test kits (e.g., API strips)
- DNA extraction kit
- PCR thermocycler and reagents for 16S rRNA gene amplification
- Gel electrophoresis apparatus

1.2. Procedure

- **Sample Collection:** Collect soil samples from the contaminated site (0-15 cm depth) using sterile tools and place them in sterile bags. Store at 4°C until processing.[\[9\]](#)
- **Enrichment of Cr(VI)-Resistant Bacteria:**
 - Suspend 10 g of soil in 90 mL of sterile PBS and vortex thoroughly.
 - Inoculate 1 mL of the soil suspension into 100 mL of enrichment broth containing a sub-lethal concentration of K_2CrO_4 (e.g., 10 mg/L).
 - Incubate at 30°C with shaking at 150 rpm for 48-72 hours.
 - Perform serial transfers to fresh enrichment broth with gradually increasing concentrations of K_2CrO_4 (e.g., 20, 50, 100 mg/L) to select for highly resistant strains.
- **Isolation of Pure Cultures:**
 - After enrichment, perform serial dilutions of the culture in sterile PBS.
 - Spread-plate 100 μ L of each dilution onto LB agar plates supplemented with the highest tolerated concentration of K_2CrO_4 .
 - Incubate at 30°C for 24-48 hours.

- Select morphologically distinct colonies and streak them onto fresh plates to obtain pure cultures.[9]
- Screening for Cr(VI) Reduction Ability:
 - Inoculate pure isolates into LB broth containing a known concentration of K_2CrO_4 (e.g., 50 mg/L).
 - Incubate at 30°C with shaking.
 - At regular intervals (e.g., 0, 12, 24, 48 hours), withdraw an aliquot of the culture.
 - Centrifuge to pellet the cells and collect the supernatant.
 - Measure the residual Cr(VI) concentration in the supernatant using the DPC colorimetric method at 540 nm. A decrease in Cr(VI) concentration indicates reduction.
- Characterization of Potent Isolates:
 - Morphological and Biochemical Characterization: Perform Gram staining and observe cell morphology under a microscope. Conduct biochemical tests to identify the genus and species of the isolates.
 - Molecular Identification: Extract genomic DNA from the potent isolates. Amplify the 16S rRNA gene using universal primers (e.g., 27F and 1492R). Sequence the PCR product and compare it with databases (e.g., NCBI BLAST) for species identification.

Protocol 2: Soil Microcosm Study for Bioremediation of Calcium Chromate

This protocol describes the setup and execution of a laboratory-scale microcosm study to evaluate bioremediation strategies.

2.1. Materials

- **Calcium chromate** contaminated soil
- Glass jars or beakers (microcosms)

- Selected chromium-reducing bacterial culture(s)
- Amendments for enhancing bioavailability (optional, e.g., sterile glucose solution, citric acid, or siderophore-producing bacterial culture)
- Deionized water
- Analytical balance
- pH meter
- EPA Method 3060A digestion reagents (sodium hydroxide, sodium carbonate, magnesium chloride, phosphate buffer)
- EPA Method 7196A analysis reagents (diphenylcarbazide, sulfuric acid, acetone)
- Hot plate and digestion vessels
- Filtration apparatus (0.45 μm filters)
- Spectrophotometer or Ion Chromatograph

2.2. Procedure

- Soil Preparation and Characterization:
 - Air-dry the contaminated soil and sieve it through a 2 mm mesh to remove large debris.
 - Characterize the soil for initial Cr(VI) concentration (using EPA Method 3060A/7196A), total chromium, pH, organic matter content, and microbial population.
- Microcosm Setup:
 - Prepare multiple microcosms, each containing a known weight of the contaminated soil (e.g., 100 g).
 - Design different treatment groups, for example:
 - Control 1 (Natural Attenuation): Soil + deionized water.

- Control 2 (Abiotic Control): Autoclaved soil + deionized water.
- Treatment 1 (Bioaugmentation): Soil + chromium-reducing bacterial inoculum.
- Treatment 2 (Biostimulation): Soil + nutrient amendment (e.g., glucose) to stimulate native microbial activity.
- Treatment 3 (Enhanced Bioavailability): Soil + bacterial inoculum + bioavailability enhancing amendment (e.g., citric acid or a siderophore-producing co-culture).
- Adjust the moisture content of all microcosms to 60-70% of the water-holding capacity.
- Cover the microcosms with a perforated lid to allow for gas exchange while minimizing moisture loss.
- Incubation and Monitoring:
 - Incubate the microcosms at a controlled temperature (e.g., 25-30°C) for a defined period (e.g., 30-60 days).
 - Periodically (e.g., weekly), collect soil samples from each microcosm for analysis.
- Analysis of Cr(VI) Concentration:
 - For each soil sample, perform alkaline digestion according to EPA Method 3060A to extract Cr(VI).
 - Quantify the extracted Cr(VI) using the colorimetric DPC method as per EPA Method 7196A.
- Data Analysis:
 - Calculate the percentage of Cr(VI) reduction in each treatment group over time compared to the initial concentration and the control groups.
 - Plot the Cr(VI) concentration versus time for each treatment to determine the reduction kinetics.

Mandatory Visualizations

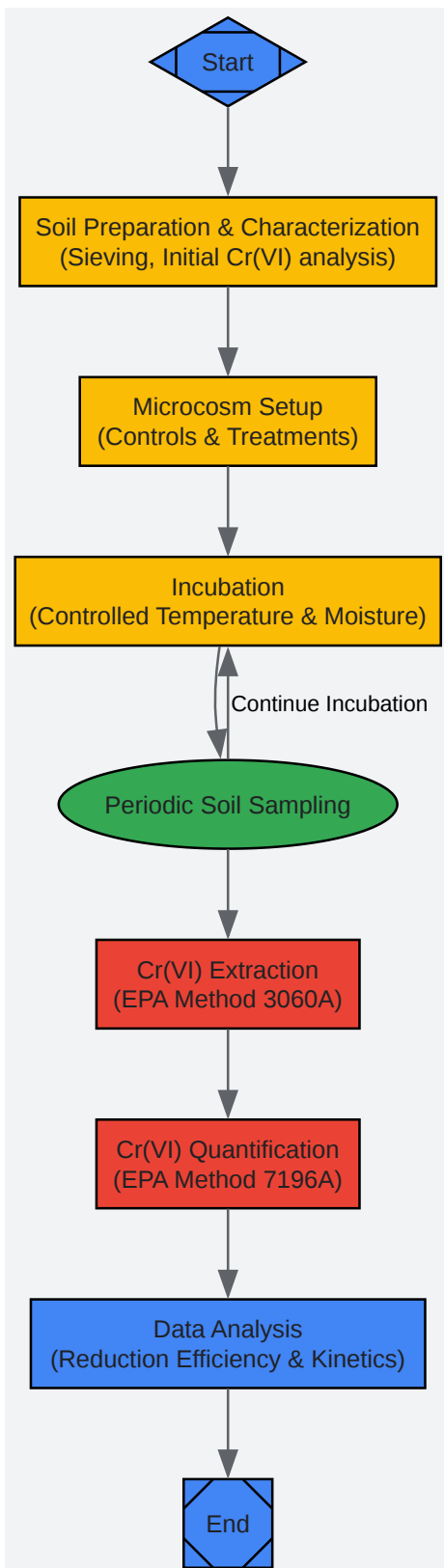
Signaling Pathways and Logical Relationships

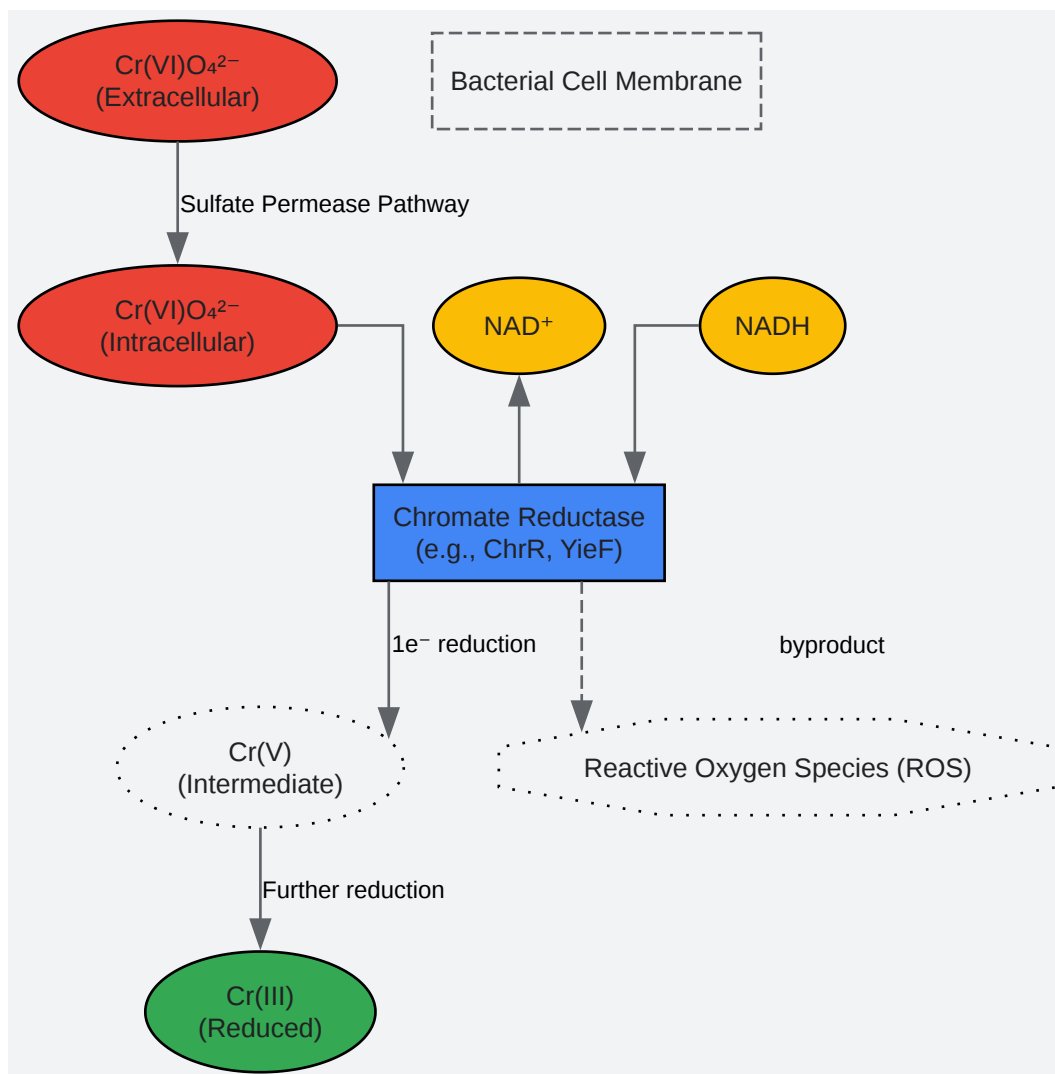


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